Linifanib Synthesis: 2-Fluoro-5-methylaniline as a Lower-Cost Starting Material
In the synthesis of the VEGFR/PDGFR inhibitor Linifanib, 2-fluoro-5-methylaniline was used as a starting material, achieving an overall yield of 11.4% [1]. This method was reported to be advantageous compared to prior literature methods, offering a simplified synthesis process and a much lower overall cost for producing Linifanib [1].
| Evidence Dimension | Synthesis Cost and Complexity for Linifanib |
|---|---|
| Target Compound Data | Total yield: 11.4% [1] |
| Comparator Or Baseline | Literature method for Linifanib (unspecified) [1] |
| Quantified Difference | New method reported to have 'much lower synthesis cost' and 'simplified and easier synthesis process' [1] |
| Conditions | Multi-step synthesis of Linifanib |
Why This Matters
For procurement teams, the ability to use 2-fluoro-5-methylaniline to lower the cost and complexity of manufacturing high-value pharmaceutical intermediates like Linifanib provides a direct economic and operational advantage.
- [1] Indazoles.com. (2023). Linifanib Synthesis from 2-Fluoro-5-methylaniline. Retrieved from https://www.indazoles.com/linifanib-synthesis-from-2-fluoro-5-methylaniline/ View Source
